2(3H)-Benzothiazolone, 6-ethyl- (9CI): Chemical Properties, Synthesis, and Bioisosteric Applications
2(3H)-Benzothiazolone, 6-ethyl- (9CI): Chemical Properties, Synthesis, and Bioisosteric Applications
Executive Summary & Chemical Identity
2(3H)-Benzothiazolone, 6-ethyl- (CAS Registry Number: 106675-21-2) is a specialized bicyclic heterocyclic compound characterized by a benzene ring fused to a thiazolone ring, with an ethyl substituent at the 6-position[1]. In modern medicinal chemistry and agrochemical development, the 2(3H)-benzothiazolone core is widely recognized as a "privileged scaffold"[2]. It serves as a highly stable sulfur bioisostere for phenols and benzoxazolones, offering superior metabolic stability while maintaining critical hydrogen-bonding capabilities[3][4].
The strategic placement of the ethyl group at the 6-position is not arbitrary; it introduces a precise degree of lipophilicity and steric bulk. This modification is critical for anchoring the molecule within hydrophobic pockets of target proteins (such as viral proteases or plant enzymes) while the lactam-like N-H and C=O groups participate in directional hydrogen bonding[2][5].
Physicochemical Properties & Computational Profiling
The physicochemical profile of 6-ethyl-2(3H)-benzothiazolone dictates its pharmacokinetic behavior and reactivity. The electron-donating nature of the 6-ethyl group via the inductive effect (+I) slightly increases the electron density on the aromatic system. This subtle electronic shift modulates the pKa of the N3 proton, making it slightly less acidic compared to electron-withdrawing analogs (e.g., 6-chloro or 6-nitro derivatives), thereby fine-tuning its hydrogen-bond donor strength.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Causality / Significance |
| IUPAC Name | 6-ethyl-1,3-benzothiazol-2(3H)-one | Standardized nomenclature defining the exact connectivity. |
| CAS Number | 106675-21-2 | Unique registry identifier for precise sourcing. |
| Molecular Formula | C9H9NOS | Defines the atomic composition and exact mass. |
| Molecular Weight | 179.24 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| H-Bond Donors | 1 (N-H group) | Essential for interacting with enzymatic active site residues[2]. |
| H-Bond Acceptors | 2 (C=O and S) | Facilitates secondary interactions with target proteins. |
| Tautomerism | Lactam (Keto) ⇌ Lactim (Enol) | The keto form (benzothiazolone) strongly predominates over the enol form (benzothiazolol) under physiological conditions. |
Synthetic Methodologies & Self-Validating Protocols
Historically, the synthesis of benzothiazolones relied on the reaction of 2-aminobenzenethiols with highly toxic phosgene. To align with modern green chemistry standards, contemporary protocols utilize carbonyl sulfide (COS) and disulfides or inorganic sulfides, which offer higher atom economy and drastically reduced toxicity[6].
Protocol: Green Synthesis via Carbonyl Sulfide (COS) Insertion
This protocol adapts the generalized disulfide/COS methodology for the specific synthesis of the 6-ethyl derivative[6].
Materials:
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4,4'-diethyl-2,2'-dithiodianiline (Precursor)
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Sodium hydrosulfide (NaSH) (Activator/Catalyst)
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Carbonyl sulfide (COS) gas
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Dimethylformamide (DMF) (Solvent)
Step-by-Step Workflow:
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Preparation of the Autoclave: In a 12 mL stainless steel autoclave equipped with a magnetic stirrer, add 0.5 mmol of 4,4'-diethyl-2,2'-dithiodianiline and 0.25 mmol of NaSH[6].
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Causality: NaSH acts as an inorganic sulfide activator that cleaves the disulfide bond, generating the highly nucleophilic thiolate intermediate necessary for COS attack.
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Solvent Addition & Purging: Add 1.0 mL of anhydrous DMF. Seal the autoclave and purge the system with inert gas (N2 or Argon) three times to remove oxygen, preventing unwanted oxidative side reactions.
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COS Pressurization: Introduce COS gas into the autoclave until a stable pressure is achieved (typically low pressure, ~1-2 atm).
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Cyclization Reaction: Heat the reaction mixture to 80-100°C with continuous stirring for 4-6 hours.
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Causality: The elevated temperature provides the activation energy required for the nucleophilic attack of the amine on the thiocarbonate intermediate, driving the cyclization and subsequent elimination of H2S.
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Workup & Self-Validation: Cool the reactor to room temperature and carefully vent the residual COS/H2S gas through a scrubber system. Dilute the mixture with ethyl acetate and wash with brine.
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Validation Check: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Ethyl Acetate (20:1). The disappearance of the disulfide spot and the emergence of a highly UV-active spot indicates successful conversion[6].
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Purification: Purify via dry-method silica gel column chromatography to yield pure 6-ethyl-2(3H)-benzothiazolone as a solid[6].
Synthetic pathway and N3-derivatization of 6-ethyl-2(3H)-benzothiazolone.
Applications in Drug Development & Agrochemicals
The 6-ethyl-2(3H)-benzothiazolone structural motif is highly versatile, acting as a core pharmacophore in multiple biological arenas.
Antiviral Therapeutics (SARS-CoV-2 Mpro Inhibition)
Benzothiazolone derivatives have been identified as potent inhibitors of the coronavirus main protease (Mpro), an enzyme critical for viral replication[2]. The benzothiazolone core acts as an allosteric modulator or active-site binder. The 6-ethyl group enhances the molecule's ability to anchor into the lipophilic pockets of the protease, while the lactam core forms crucial hydrogen bonds with residues like Glu240[2]. Because Mpro has no human homolog, compounds utilizing this scaffold exhibit high selectivity and reduced off-target toxicity[2].
Agrochemical Herbicides (PPO Inhibition)
In agricultural science, 3-substituted benzothiazol-2-ones are developed as potent Protoporphyrinogen Oxidase (PPO) inhibitors[5]. When the N3 position is functionalized (e.g., with a pyridin-2-yl or acylalanine group), the resulting compounds demonstrate extraordinary post-emergence herbicidal efficacy against broadleaf weeds[5]. The 6-ethyl core ensures optimal lipid membrane penetration in plant cells, maximizing the bioavailability of the herbicide at the target site.
Pharmacophore mapping and dual-target binding logic of the benzothiazolone scaffold.
Analytical Characterization
To ensure the scientific integrity of the synthesized 6-ethyl-2(3H)-benzothiazolone, structural confirmation must be validated through rigorous spectroscopic analysis. Based on homologous benzothiazolone derivatives[4][6], the expected spectral signatures are:
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Infrared (IR) Spectroscopy: A strong, sharp absorption band at approximately 1680–1700 cm⁻¹ confirms the presence of the lactam carbonyl (C=O) group[4]. A broad band around 3260–3280 cm⁻¹ indicates the N-H stretch[4].
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¹H NMR (CDCl3 or DMSO-d6, 500 MHz):
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The ethyl group will present as a distinct triplet at ~1.2 ppm (-CH3) and a quartet at ~2.6 ppm (-CH2-).
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The aromatic protons (H-4, H-5, H-7) will appear in the 7.0–7.5 ppm region, exhibiting characteristic coupling (doublets and doublet of doublets)[6].
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The highly deshielded N-H proton will appear as a broad singlet far downfield, typically between 10.0 and 11.5 ppm, depending on the solvent[6].
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Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 179.0, matching the calculated exact mass for C9H9NOS[6].
References
-
ChemIndex. "106675-21-2 | 2(3H)-Benzothiazolone,6-ethyl-(9CI)". ChemIndex Database. Available at: [Link]
- Google Patents. "CN108101863B - Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials". Google Patents.
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Taylor & Francis. "Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals". Journal of Asian Natural Products Research. Available at: [Link]
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PubMed Central (PMC). "Ligand-based discovery of coronavirus main protease inhibitors using MACAW molecular embeddings". Scientific Reports. Available at: [Link]
-
PubMed. "Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones". Pest Management Science. Available at:[Link]
Sources
- 1. 106675-21-2 | 2(3H)-Benzothiazolone,6-ethyl-(9CI) [chemindex.com]
- 2. Ligand-based discovery of coronavirus main protease inhibitors using MACAW molecular embeddings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals [academia.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108101863B - Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials - Google Patents [patents.google.com]
